molecular formula C15H14O3 B189297 2-(Benzyloxy)-3-methoxybenzaldehyde CAS No. 2011-06-5

2-(Benzyloxy)-3-methoxybenzaldehyde

Cat. No.: B189297
CAS No.: 2011-06-5
M. Wt: 242.27 g/mol
InChI Key: KXBGOVZWCRLLOR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a benzaldehyde group substituted with benzyloxy and methoxy groups

Mechanism of Action

Target of Action

Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with biological targets that have affinity for benzylic structures.

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as sn1, sn2, and e1 due to the adjacent aromatic ring . This could imply that 2-(Benzyloxy)-3-methoxybenzaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical processes, including oxidative degradation . Therefore, it’s plausible that this compound could influence similar pathways.

Pharmacokinetics

It’s known that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of organoboron compounds, results in products with relatively stable and environmentally benign properties . This suggests that this compound might exhibit similar characteristics, potentially influencing its bioavailability.

Result of Action

The compound’s benzylic structure suggests that it could induce changes in cellular processes through its interactions with various biological targets .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the stability and reactivity of benzylic compounds can be affected by factors such as temperature, pH, and the presence of other chemical species . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include bases or acids as catalysts.

Major Products Formed:

    Oxidation: 2-(Benzyloxy)-3-methoxybenzoic acid.

    Reduction: 2-(Benzyloxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzyloxy)-3-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    2-(Benzyloxy)benzaldehyde: Similar structure but lacks the methoxy group.

    3-Methoxybenzaldehyde: Similar structure but lacks the benzyloxy group.

    2-(Benzyloxy)-3-methoxybenzoic acid: Oxidized form of 2-(Benzyloxy)-3-methoxybenzaldehyde.

Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

3-methoxy-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBGOVZWCRLLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361452
Record name 2-(benzyloxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2011-06-5
Record name 2-(benzyloxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 196.0 g (1.30 mole) of o-vanillin (Aldrich), 200 g of benzyl bromide (Aldrich), 500 g of anhydrous potassium carbonate and 1,500 mL of absolute ethanol is heated, with stirring, at reflux for 6 hours. After cooling, the supernatant is decanted and the remainder is filtered. The combined filtrate and supernatant is concentrated at reduced pressure to remove solvent. The remaining oil is extracted into 1 L of ether. The ether solution is washed with 500 mL of water, 600 mL of 1% potassium hydroxide solution, and 500 mL of water and then dried (potassium carbonate) and concentrated to give 263.4 g (84% yield) of product; mp 41°-43° C. Reported mp, 43° C. (Chem. Abstr. 62:16110a).
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196 g
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200 g
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500 g
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84%

Synthesis routes and methods II

Procedure details

Benzyl bromide (8.6 ml) was added to a stirred solution of 3-methoxysalicylaldehyde (10 g), potassium carbonate (14.76 g) and potassium iodide (0.12 g) in DMF (120 ml) under an atmosphere of argon. The reaction was heated at 70° C. for 16 hours. Water (200 ml) was added causing the precipitation of a brown oil which crystallised on cooling. The solid was filtered, washed with water, dissolved in dichloromethane and dried (MgSO4). The solvent was removed in vacuo to give an oil which crystallised on trituration with iso-hexane to give the product as an off white solid (12.85 g, 81%); NMR d (CD3SOCD3) 3.91 (s, 3H), 5.15 (s, 2H), 7.14-7.22 (m, 2H), 7.29-7.42 (m, 6H), 10.10 (t, 1H); M/z (+) 243 (MH+).
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8.6 mL
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reactant
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10 g
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14.76 g
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120 mL
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0.12 g
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catalyst
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200 mL
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Yield
81%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 60% dispersion of sodium hydride in mineral oil (5.26 g, 140 mmol) was washed with hexane and the hexane was removed. To the washed sodium hydride was added 75 mL of anhydrous DMF. The resultant slurry was well stirred and 21.38 g (140 mmol) of 2-hydroxy-3-methoxy benzaldehyde (commercially available from Aldrich Chemical Company) was added dropwise, over a period of 45 minutes. The mixture was stirred at 50° C. for 1 h and then 16.2 mL (140 mmol) of benzyl chloride was added in one portion. The reaction mixture was stirred at 50° C. for 3 days and then allowed to slowly (overnight) cool to ambient temperature and the reaction was quenched with 60 mL of 10% aqueous hydrochloric acid solution. The mixture was extracted with 3×250 mL of ethyl acetate and the combined ethyl acetate extracts were washed with 250 mL of aqueous sodium bicarbonate solution, water and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel eluted with ethyl acetate:hexane (1:9 v/v) to give 26.39 g (77.5%) of the title compound.
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oil
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5.26 g
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21.38 g
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16.2 mL
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Yield
77.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(Benzyloxy)-3-methoxybenzaldehyde exert its anti-leukemic effects?

A1: Research suggests that this compound, also referred to as benzyl-o-vanillin (Bn1), exhibits anti-proliferative activity against HL60 leukemia cells. [] This activity is attributed to its ability to disrupt mitochondrial function and induce apoptosis. [] While Bn1 itself shows some anti-cancer activity, combining it with other structures like benzimidazole and benzenesulfonate significantly enhances its potency. [] For instance, derivatives like 2XP (N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) and 3BS ((R) and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2, 2, 2-trichloroethyl benzenesulfonate) demonstrate stronger anti-leukemic effects compared to Bn1 alone. [] These derivatives induce cell death in U937 leukemic cells through DNA fragmentation, leading to the activation of caspase 9, a key protein in the intrinsic apoptotic pathway. []

Q2: How do the structural modifications in 2XP and 3BS contribute to their enhanced anti-leukemic activity?

A2: Both 2XP and 3BS exhibit strong DNA binding affinity, primarily through interactions within the minor groove of the DNA helix. [] This binding is primarily driven by hydrophobic interactions rather than electrostatic forces. [] Studies employing equilibrium binding titration, viscosity measurements, and computational modeling support this mechanism. [] The increased size and hydrophobicity of 2XP and 3BS, compared to Bn1, likely contribute to their enhanced DNA binding affinity and, consequently, their improved anti-leukemic activity. []

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